AN-3485

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

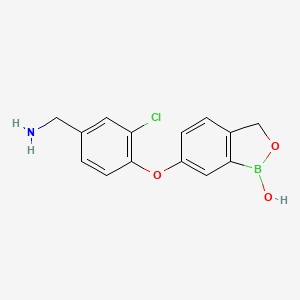

AN-3485は、トール様受容体(TLR)阻害剤としての役割で知られるベンゾキサボロールアナログです。 TLR2、TLR3、TLR4、TLR5などのさまざまなTLRを阻害することにより、免疫応答を調節する可能性が示されています 。この化合物は、その抗炎症特性と、炎症性サイトカインの放出を抑制する能力について研究されてきました。

科学的研究の応用

AN-3485 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Toll-Like Receptors and their role in immune responses.

Biology: Investigated for its effects on immune cells and cytokine production.

Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies

作用機序

AN-3485は、自然免疫応答の活性化に不可欠なトール様受容体を阻害することによって効果を発揮します。 この化合物は受容体に結合し、リガンドによる活性化を防ぐことにより、腫瘍壊死因子α、インターロイキン-1β、インターロイキン-6などの炎症性サイトカインの産生を減少させます 。 この阻害は、転写レベルで発生し、炎症に関与する遺伝子の発現に影響を与えます .

類似化合物:

AN-2690: 抗真菌作用を有する別のベンゾキサボロールアナログ。

AN-2728: アトピー性皮膚炎の治療に使用されるベンゾキサボロール化合物。

AN-8194: 潜在的な抗炎症効果を有するベンゾキサボロールアナログ

This compoundの独自性: this compoundは、複数のトール様受容体を広範囲に阻害する能力により、免疫応答や炎症の研究のための汎用性の高いツールとなっています。 皮膚への浸透能力と局所適用の可能性は、他の類似化合物との差別化要因となっています .

生化学分析

Biochemical Properties

AN-3485 is known to be a Toll-Like Receptor (TLR) inhibitor, with IC50 values ranging from 18 to 580 nM . TLRs are a type of protein that plays a key role in the innate immune system. They are single, membrane-spanning, non-catalytic receptors usually expressed in sentinel cells such as macrophages and dendritic cells, that recognize structurally conserved molecules derived from microbes .

Cellular Effects

This compound has been reported to inhibit Toll-like receptor-mediated inflammation in vitro and in vivo . This suggests that this compound can influence cell function by modulating inflammatory responses, which are often mediated by cell signaling pathways and can impact gene expression and cellular metabolism .

Molecular Mechanism

As a TLR inhibitor, it likely exerts its effects at the molecular level by binding to TLRs and preventing their activation . This could involve direct binding interactions with these receptors, leading to their inhibition and subsequent changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Given its role as a TLR inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

As a benzoxaborole analog, it is likely that it interacts with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

Given its role as a TLR inhibitor, it is likely that it localizes to the cell membrane where TLRs are typically found

準備方法

合成経路と反応条件: AN-3485は、ベンゾキサボロールを主要な中間体とする一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。

ベンゾキサボロール中間体の形成: 最初のステップは、フェニルボロン酸と適切なアルデヒドまたはケトンとの反応によるベンゾキサボロールの形成を含みます。

置換反応: ベンゾキサボロール中間体は、塩基の存在下で2-クロロフェノールとの置換反応を受け、目的の生成物であるthis compoundを形成します.

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されます。プロセスには以下が含まれます。

ベンゾキサボロール中間体の大量合成: このステップは、温度と圧力の条件が制御された大型反応器で行われます。

化学反応の分析

反応の種類: AN-3485は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: この化合物は、特定の条件下で還元されて還元された形態を生じます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな酸化誘導体と還元誘導体、および置換ベンゾキサボロール化合物が含まれます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を有しています。

化学: トール様受容体の阻害とその免疫応答における役割を研究するためのツール化合物として使用されます。

生物学: 免疫細胞やサイトカイン産生への影響について調査されています。

医学: 炎症性疾患や自己免疫疾患の治療における潜在的な治療用途について検討されています。

類似化合物との比較

AN-2690: Another benzoxaborole analog with antifungal properties.

AN-2728: A benzoxaborole compound used in the treatment of atopic dermatitis.

AN-8194: A benzoxaborole analog with potential anti-inflammatory effects

Uniqueness of AN-3485: this compound is unique due to its broad-spectrum inhibition of multiple Toll-Like Receptors, making it a versatile tool for studying immune responses and inflammation. Its ability to penetrate the skin and its potential for topical application further distinguish it from other similar compounds .

特性

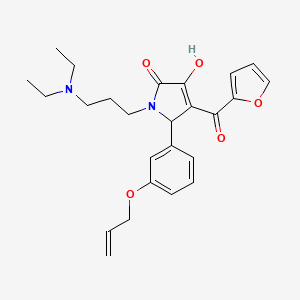

IUPAC Name |

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBFNKPCNPVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2473377.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)

![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2473382.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)